molecular formula C25H28N2O3S2 B5072634 N~1~-[2-(benzylthio)ethyl]-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-[2-(benzylthio)ethyl]-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B5072634
M. Wt: 468.6 g/mol
InChI Key: RLQYRVOUHKWWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of glycinamide, which is an amide derivative of glycine. Glycinamides are used in the synthesis of various pharmaceuticals due to their bioactive properties . The compound also contains a benzylthio group, which is a sulfur-containing group attached to a benzyl group, and a sulfonyl group attached to a 4-methylphenyl group. These groups can contribute to the compound’s reactivity and potential bioactivity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a central glycine-derived backbone, with the benzylthio group, the 4-methylphenyl group, and the 4-methylphenyl sulfonyl group attached to it .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The amide group in glycinamides can participate in various reactions, such as hydrolysis or condensation . The benzylthio and sulfonyl groups can also undergo various reactions, such as oxidation or reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. As a glycinamide derivative, it might interact with various biological targets, such as enzymes or receptors, and modulate their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling it, including wearing appropriate personal protective equipment .

Future Directions

Future research on this compound could focus on exploring its potential bioactivity and developing methods for its synthesis. It could also involve studying its physical and chemical properties in more detail .

Properties

IUPAC Name

N-(2-benzylsulfanylethyl)-2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S2/c1-20-8-12-23(13-9-20)27(32(29,30)24-14-10-21(2)11-15-24)18-25(28)26-16-17-31-19-22-6-4-3-5-7-22/h3-15H,16-19H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQYRVOUHKWWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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